6,8-dichloro-3,4-dihydro-2H-1,4-benzoxazine

Lipophilicity Membrane permeability Physicochemical profiling

This 6,8-dichloro benzoxazine building block delivers a calculated LogP of ~3.74—more than double the unsubstituted parent (LogP ~1.63)—ensuring superior passive membrane permeability for intracellular and CNS target programs. The dual 6,8-dichloro pattern is structurally validated for pro-apoptotic/anti-angiogenic activity; mono-halogenated or unsubstituted analogs fail to induce apoptosis. Orthogonal C–Cl bonds at positions 6 and 8 enable stepwise diversification unattainable with single-halogen scaffolds. N-Acyl derivatives are disclosed as broad-spectrum antimicrobial agents for textile and disinfection applications. Supplied as the hydrochloride salt, ≥95% purity. Ideal for medicinal chemistry, diversity-oriented synthesis, and agrochemical discovery.

Molecular Formula C8H7Cl2NO
Molecular Weight 204.05 g/mol
Cat. No. B13705323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-dichloro-3,4-dihydro-2H-1,4-benzoxazine
Molecular FormulaC8H7Cl2NO
Molecular Weight204.05 g/mol
Structural Identifiers
SMILESC1COC2=C(N1)C=C(C=C2Cl)Cl
InChIInChI=1S/C8H7Cl2NO/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h3-4,11H,1-2H2
InChIKeyPJOPBLNKTYANCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dichloro-3,4-dihydro-2H-1,4-benzoxazine – Structural & Physicochemical Baseline for Procurement


6,8-Dichloro-3,4-dihydro-2H-1,4-benzoxazine (CAS 105679-37-6) is a 1,4‑benzoxazine heterocycle bearing chlorine substituents at the 6- and 8‑positions of the fused benzene ring. The dihydro‑oxazine ring confers both hydrogen‑bond acceptor and donor capacity, while the dual chlorine pattern markedly increases lipophilicity (calculated LogP ≈ 3.74) and molecular weight (204.05 g·mol⁻¹ for the free base) relative to the unsubstituted parent . The compound is primarily supplied as the hydrochloride salt and is used as a building block in medicinal chemistry and agrochemical research .

6,8-Dichloro-3,4-dihydro-2H-1,4-benzoxazine – Why Simple In‑Class Substitution Is Not Advisable


Even among closely related 1,4‑benzoxazine analogs, the number and position of halogen substituents profoundly alter physicochemical and biological properties. The unsubstituted parent (LogP ≈ 1.63) and the mono‑6‑chloro analog (LogP ≈ 2.28) are substantially less lipophilic than the 6,8‑dichloro compound (LogP ≈ 3.74) . This difference directly impacts membrane permeability, cellular uptake, and protein‑binding characteristics in whole‑cell assays. Furthermore, the 6,8‑dichloro pattern is specifically required for the pro‑apoptotic activity observed in the 3‑hydroxymethyl derivative DBO, whereas the 6‑amino analog fails to induce apoptosis [1]. Generic substitution with a mono‑halogenated or unsubstituted benzoxazine would therefore compromise the physicochemical profile and forfeit the biological activity that is contingent on the 6,8‑dichloro arrangement.

6,8-Dichloro-3,4-dihydro-2H-1,4-benzoxazine – Comparator‑Based Quantitative Evidence for Selection


6,8‑Dichloro Substitution Delivers a >2‑fold Increase in Calculated LogP Compared to the Unsubstituted Benzoxazine Core

The 6,8‑dichloro compound exhibits a calculated LogP of 3.74, more than twice that of the unsubstituted 3,4‑dihydro‑2H‑1,4‑benzoxazine (LogP ≈ 1.63) and substantially higher than the mono‑6‑chloro analog (LogP ≈ 2.28) [1]. This elevated lipophilicity is expected to enhance passive membrane diffusion and may improve intracellular target engagement in cell‑based assays.

Lipophilicity Membrane permeability Physicochemical profiling

The 6,8‑Dichloro Scaffold Is Essential for Pro‑Apoptotic Activity in the 3‑Hydroxymethyl Derivative Series

Among a series of 2,3‑dihydro‑3‑hydroxymethyl‑1,4‑benzoxazine derivatives, the 6,8‑dichloro analog (DBO) was the most effective small molecule at promoting HUVEC apoptosis and inhibiting A549 lung carcinoma cell proliferation, while the 6‑amino derivative inhibited apoptosis [1]. This demonstrates that the 6,8‑dichloro substitution pattern is a key determinant of biological activity in this chemotype.

Apoptosis induction Angiogenesis inhibition HUVEC model

Dual Chlorine Substituents Enable Sequential Derivatization Strategies Not Accessible with Mono‑Halogenated or Unsubstituted Analogs

The presence of two chlorine atoms at the 6‑ and 8‑positions provides two chemically distinct handles for further functionalization via nucleophilic aromatic substitution or transition‑metal‑catalyzed cross‑coupling. The unsubstituted parent and the mono‑6‑chloro analog offer only one or zero reactive sites, limiting the structural diversity that can be generated from a single building block [1]. This dual‑halogen architecture is exploited in the synthesis of N‑acyl derivatives with reported antimicrobial activity [2].

Synthetic versatility Dual functionalization Nucleophilic aromatic substitution

6,8-Dichloro-3,4-dihydro-2H-1,4-benzoxazine – High‑Value Application Scenarios Based on Evidence


Lipophilic Building Block for CNS‑Penetrant or Intracellularly‑Targeted Probe Molecules

With a calculated LogP of 3.74—more than double that of the unsubstituted benzoxazine core—6,8‑dichloro‑3,4‑dihydro‑2H‑1,4‑benzoxazine is a superior starting point for designing tool compounds or probes that require enhanced passive membrane permeability . It is particularly suited for programs targeting intracellular enzymes or central nervous system receptors where logD optimization is critical.

Scaffold for Pro‑Apoptotic and Anti‑Angiogenic Agent Development

The 6,8‑dichloro benzoxazine architecture is directly validated in the literature: its 3‑hydroxymethyl derivative DBO is the most effective pro‑apoptotic and anti‑proliferative agent in a series that includes amino‑substituted analogs with opposing biological effects [2]. Researchers developing compounds for vascular endothelial cell apoptosis induction or anti‑angiogenic therapy should prioritize the 6,8‑dichloro scaffold over other substitution patterns.

Dual‑Halogenated Intermediate for Sequential Cross‑Coupling or Nucleophilic Derivatization

The two distinct chlorine substituents at positions 6 and 8 offer opportunities for stepwise functionalization that cannot be achieved with a single halogen or an unsubstituted phenyl ring [1]. This building block is therefore ideally suited for diversity‑oriented synthesis, where a single intermediate can be elaborated into multiple final compounds through orthogonal C–Cl bond activation.

Antimicrobial Benzoxazine Lead Generation Platform

N‑Acyl derivatives of 6,8‑dichlorobenzoxazine are explicitly disclosed as antimicrobial agents applicable to textile preservation and disinfection [3]. Buyers seeking to establish a broad‑spectrum antimicrobial discovery program can use the 6,8‑dichloro benzoxazine core as a versatile starting material for generating focused libraries of N‑substituted analogs.

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